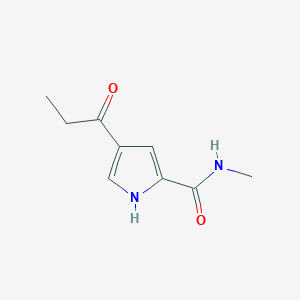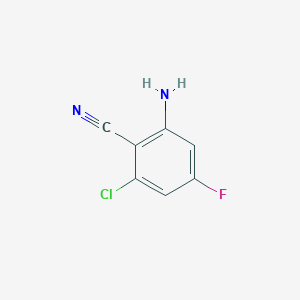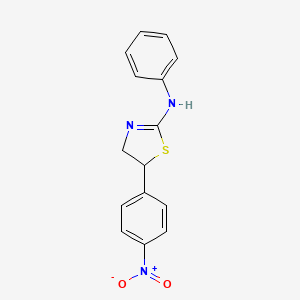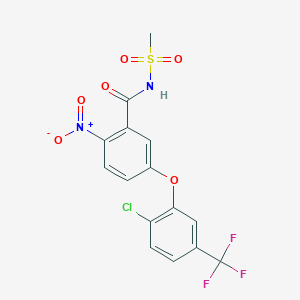![molecular formula C17H16N2O2S2 B2502030 2-((4-methoxyphenyl)thio)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide CAS No. 941988-07-4](/img/structure/B2502030.png)
2-((4-methoxyphenyl)thio)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-((4-methoxyphenyl)thio)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide" is a chemical entity that appears to be related to a class of compounds that have been synthesized for various biological activities, including antagonistic properties against 5-HT2A receptors, hypoglycemic activity, antitumor activity, and antioxidant/anti-inflammatory properties. The structure of the compound suggests the presence of a methoxyphenyl group, a thioether linkage, and a benzothiazole moiety linked to an acetamide group.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting from simple precursors. For instance, a similar compound, AC90179, was synthesized from p-tolylmethylamine in three steps with an overall yield of 46% . Another example is the synthesis of N-(benzo[d]thiazol-2-yl) acetamides, which were synthesized by refluxing benzothiazoles with acetic acid . Additionally, novel acetamide derivatives were synthesized in good yields using conventional, mild reaction conditions . These examples indicate that the synthesis of such compounds is feasible and can be achieved with reasonable yields.
Molecular Structure Analysis
The molecular structure of related compounds often includes hydrogen bonding, which plays a significant role in their photophysical properties. For example, N-(benzo[d]thiazol-2-yl)acetamide molecules form hydrogen bonds with water, creating a three-dimensional network . The presence of hydrogen bonds can significantly influence the stability and crystallinity of these compounds.
Chemical Reactions Analysis
The chemical reactivity of such compounds is often explored in the context of their biological activity. For instance, the antitumor activity of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives was evaluated, indicating that the introduction of different heterocyclic rings can influence their biological properties . Similarly, the introduction of oxadiazole-thiol moieties to acetamide derivatives has been explored for anticancer properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are closely related to their structure. For example, the presence of methoxy groups and thiazolidine rings can influence the lipophilicity and solubility of these compounds, which in turn affects their biological activity and pharmacokinetic properties. Compounds with good antioxidant and anti-inflammatory activities have been identified among synthesized acetamide derivatives, suggesting that specific substitutions on the benzothiazole and thiazolidine rings can enhance these properties .
Applications De Recherche Scientifique
Imaging and Diagnostic Applications
The compound has been explored for its potential in imaging and diagnostic applications. For instance, a derivative, 2-(4-Methoxyphenyl)-N-(4-methylbenzyl)-N-(1-methylpiperidin-4-yl)acetamide (AC90179, 4), demonstrated the ability to penetrate the blood-brain barrier (BBB) rapidly, although it lacked tracer retention or specific binding for PET ligand imaging of 5-HT2A receptors (Prabhakaran et al., 2006).
Medicinal Chemistry and Drug Design
Several studies have involved derivatives of the compound in the design and synthesis of potential medicinal agents:
Cyclooxygenase (COX) Inhibitory Activity : Some derivatives, especially those with a 4-methoxyphenyl group, showed strong inhibitory activity on the COX-2 enzyme, indicating potential use in anti-inflammatory drugs (Ertas et al., 2022).
Anticancer and Analgesic Agents : Novel derivatives were synthesized and tested for their anticancer and analgesic activities. Some derivatives showed high inhibitory activity on COX-2, analgesic activity, and anti-inflammatory activity (Abu‐Hashem et al., 2020).
Antimicrobial Activities : Benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety were synthesized and evaluated for their antibacterial, antifungal, and antiviral activities. Certain compounds demonstrated superior efficacy compared to standard drugs in anti-Xoo and anti-Rs effects (Tang et al., 2019).
Antitumor Activity : Derivatives of the compound were synthesized and tested against various human tumor cell lines, revealing considerable anticancer activity against certain cancer cell lines (Yurttaş et al., 2015).
Adenosine Receptor Antagonism : Derivatives were synthesized and evaluated as selective antagonists for human adenosine A3 receptors, showing high binding affinity and selectivity (Jung et al., 2004).
Mécanisme D'action
Mode of Action
Without specific target information, it’s challenging to detail the exact mode of action of this compound. Based on its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and pi-stacking .
Pharmacokinetics
The presence of the methoxy group might influence its metabolic stability, potentially making it a substrate for enzymes like cytochrome P450s .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the lack of specific target and pathway information, it’s difficult to predict the exact cellular responses .
Action Environment
Environmental factors such as pH, temperature, and the presence of other biomolecules could influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions might affect the compound’s structure and, consequently, its interaction with targets .
Propriétés
IUPAC Name |
2-(4-methoxyphenyl)sulfanyl-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S2/c1-11-18-15-9-12(3-8-16(15)23-11)19-17(20)10-22-14-6-4-13(21-2)5-7-14/h3-9H,10H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARBSBCOCPNZZES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)CSC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-methoxyphenyl)thio)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

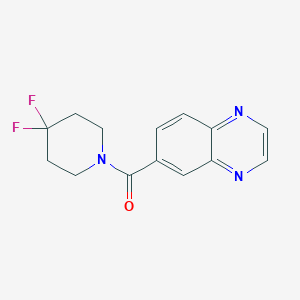


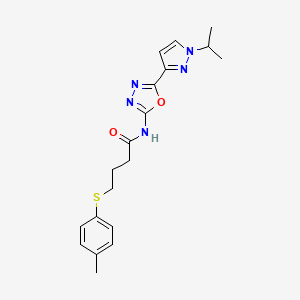
![N-(4-{[(2,4-dichlorophenyl)methyl]sulfanyl}phenyl)-2-(pyridin-2-ylsulfanyl)acetamide](/img/structure/B2501956.png)

![methyl 2-(3-(4-methylbenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)propanoate](/img/structure/B2501958.png)

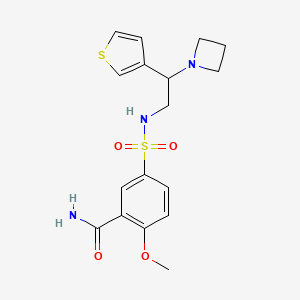
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2501964.png)
